![molecular formula C13H20N2O B3232558 Methyl[(4-methyl-3-phenylmorpholin-2-yl)methyl]amine CAS No. 1342102-55-9](/img/structure/B3232558.png)
Methyl[(4-methyl-3-phenylmorpholin-2-yl)methyl]amine
Overview
Description
“Methyl[(4-methyl-3-phenylmorpholin-2-yl)methyl]amine” is a tertiary amine and an organic compound with the chemical formula C14H21NO. It has a molecular weight of 220.32 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The compound also contains a methyl group and a phenyl group.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 220.32 . The boiling point and other physical and chemical properties are not specified in the retrieved data .Scientific Research Applications
Pharmacological Actions
Morpholine derivatives, such as Methyl[(4-methyl-3-phenylmorpholin-2-yl)methyl]amine, have been found to have a wide variety of pharmacological activities . These compounds are used in the treatment of a wide variety of diseases .
Synthesis of Other Compounds
This compound can be used in the synthesis of other complex compounds. For example, it has been used in the synthesis of 3-methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one .
Antiviral Applications
Compounds with a morpholine moiety have been utilized in the development of several medicinal scaffolds that demonstrate anti-HIV and antiviral activities .
Antitubercular Applications
Morpholine-based compounds have also been used in the development of antitubercular agents .
Antibacterial Applications
Morpholine derivatives have shown antibacterial activities, making them useful in the development of new antibacterial drugs .
Anticancer Applications
Morpholine compounds have been found to have anticancer activities. They have been used in the development of new anticancer drugs .
Inhibition of Tyrosine Kinases
This compound, like other morpholine derivatives, may have potential in inhibiting the activity of tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, and they play a significant role in the regulation of many cellular processes.
Antimicrobial Activity
Compounds with a piperidin-4-one nucleus, which can be synthesized using morpholine derivatives, have demonstrated antimicrobial activity .
Safety and Hazards
properties
IUPAC Name |
N-methyl-1-(4-methyl-3-phenylmorpholin-2-yl)methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-14-10-12-13(15(2)8-9-16-12)11-6-4-3-5-7-11/h3-7,12-14H,8-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRFSSLZCICRJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1C(N(CCO1)C)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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